A novel synthesis method for 5-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid involves three main steps []:
This method utilizes readily available materials, reduces side product formation, and yields a high purity product, making it a cost-effective approach for producing this key intermediate [].
As 5-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid serves as a synthetic intermediate, its mechanism of action is not directly discussed in the provided research. The final drug product, Anagliptin, exerts its therapeutic effect by inhibiting DPP-4 [], an enzyme involved in the inactivation of incretin hormones that regulate blood glucose levels.
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 64199-88-8
CAS No.: 60640-59-7
CAS No.:
CAS No.: 2154-65-6